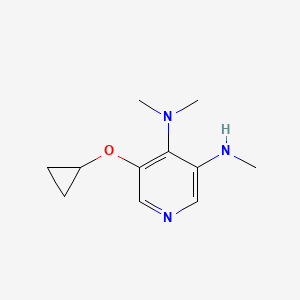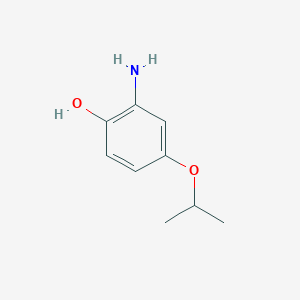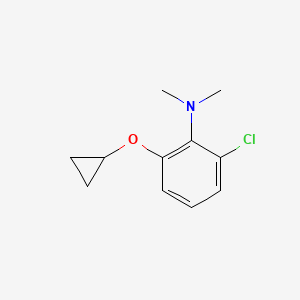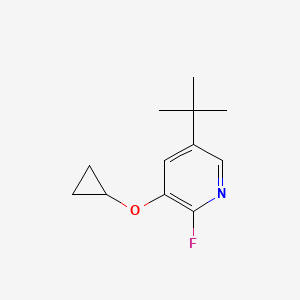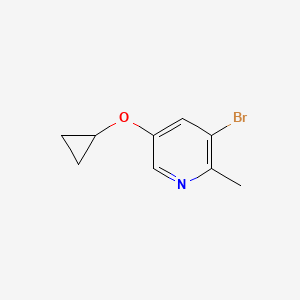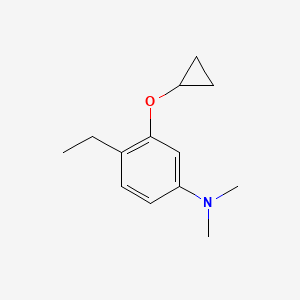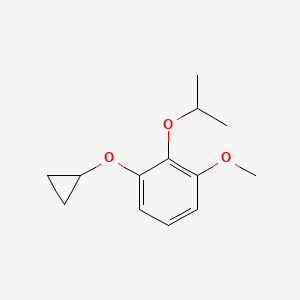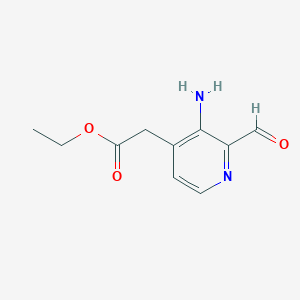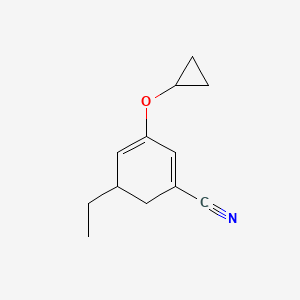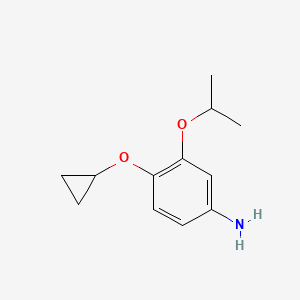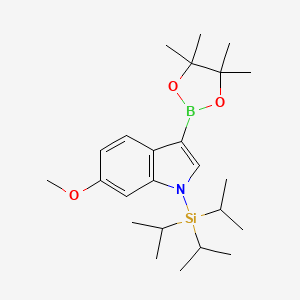
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-indole is a complex organic compound that features a boronate ester and a silyl-protected indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy indole using methyl iodide and a base like potassium carbonate.
Boronate Ester Formation: The boronate ester is introduced through a borylation reaction, typically using bis(pinacolato)diboron and a palladium catalyst.
Silyl Protection: The triisopropylsilyl group is introduced using triisopropylsilyl chloride and a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the boronate ester, converting it to the corresponding boronic acid or alcohol.
Substitution: The silyl-protected indole can undergo substitution reactions, particularly nucleophilic aromatic substitution at the methoxy position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include boronic acids and alcohols.
Substitution: Products include substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology
In biology, derivatives of this compound can be used as probes or inhibitors in biochemical assays, particularly those involving indole-binding proteins.
Medicine
In medicine, the compound and its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers or pharmaceuticals, due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of this compound in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronate ester to the aryl halide, forming a new carbon-carbon bond. The triisopropylsilyl group serves as a protecting group, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1H-indole: Lacks the boronate ester and silyl protection, making it less versatile in cross-coupling reactions.
3-Bromo-6-methoxy-1H-indole: Contains a bromine atom instead of the boronate ester, leading to different reactivity.
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Lacks the silyl protection, making it more reactive but less stable.
Uniqueness
The presence of both the boronate ester and the silyl-protected indole in 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-indole makes it uniquely suited for specific synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions.
Propiedades
Fórmula molecular |
C24H40BNO3Si |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
[6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H40BNO3Si/c1-16(2)30(17(3)4,18(5)6)26-15-21(20-13-12-19(27-11)14-22(20)26)25-28-23(7,8)24(9,10)29-25/h12-18H,1-11H3 |
Clave InChI |
XEOBODNHOLBIAF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OC)[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



